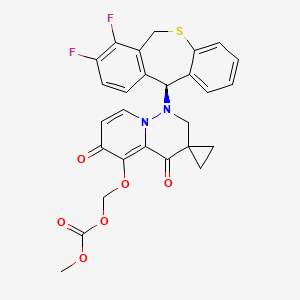
Cap-dependent endonuclease-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cap-dependent endonuclease-IN-1 is a compound known for its inhibitory effects on cap-dependent endonucleases, which are enzymes involved in the transcription and replication of certain viruses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of a thick-walled pressure bottle, where the compound and a corresponding 7-membered heterocyclic compound are added, followed by the addition of T 3 P ethyl acetate solution and HND-580 .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: Cap-dependent endonuclease-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity. These derivatives are often tested for their efficacy in inhibiting cap-dependent endonucleases and their potential as antiviral agents .
Aplicaciones Científicas De Investigación
Cap-dependent endonuclease-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new synthetic methods for similar compounds. In biology, it is employed to investigate the role of cap-dependent endonucleases in viral replication and transcription. In medicine, this compound is being explored as a potential antiviral agent for treating influenza and other viral infections. Additionally, it has industrial applications in the development of antiviral drugs and therapeutic agents .
Mecanismo De Acción
Cap-dependent endonuclease-IN-1 exerts its effects by inhibiting the cap-dependent endonuclease activity of the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition prevents the virus from “cap-snatching,” a process essential for viral mRNA synthesis. By blocking this process, this compound effectively reduces viral replication and transcription, thereby limiting the spread of the virus .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-1 include baloxavir marboxil, tanshinone I, and tanshinone IIA. These compounds also inhibit cap-dependent endonucleases and have shown broad-spectrum antiviral activities .
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the unique modifications that enhance its inhibitory activity. The presence of certain electron-withdrawing groups and heterocyclic substitutions in its structure contributes to its potent inhibitory effects .
Propiedades
Número CAS |
2365473-17-0 |
|---|---|
Fórmula molecular |
C27H22F2N2O6S |
Peso molecular |
540.5 g/mol |
Nombre IUPAC |
[1-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-4,6-dioxospiro[2H-pyrido[1,2-b]pyridazine-3,1'-cyclopropane]-5-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C27H22F2N2O6S/c1-35-26(34)37-14-36-24-19(32)8-11-30-23(24)25(33)27(9-10-27)13-31(30)22-15-6-7-18(28)21(29)17(15)12-38-20-5-3-2-4-16(20)22/h2-8,11,22H,9-10,12-14H2,1H3/t22-/m0/s1 |
Clave InChI |
XNCHLCOISMLPJG-QFIPXVFZSA-N |
SMILES isomérico |
COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
SMILES canónico |
COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


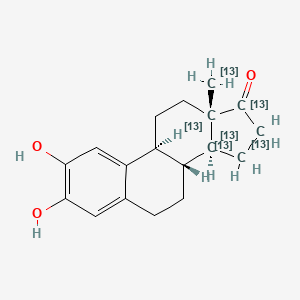
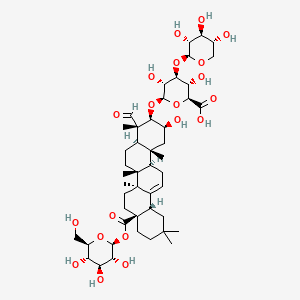
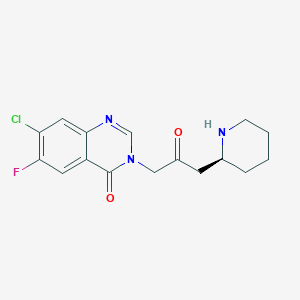
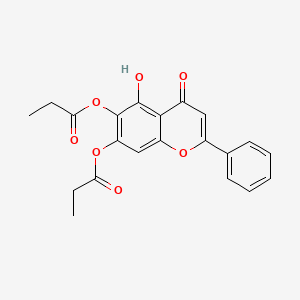

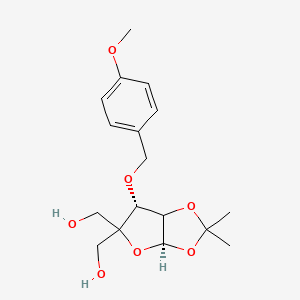

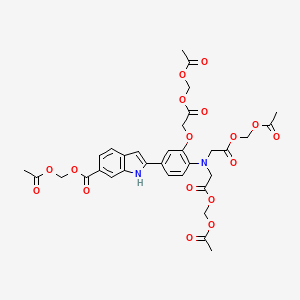
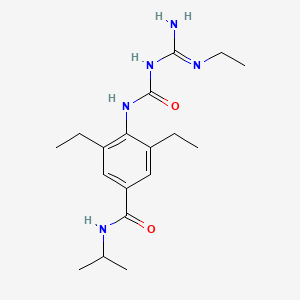
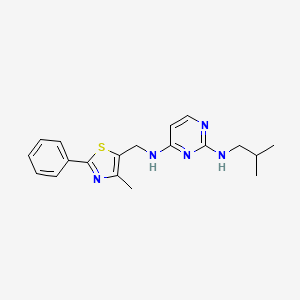
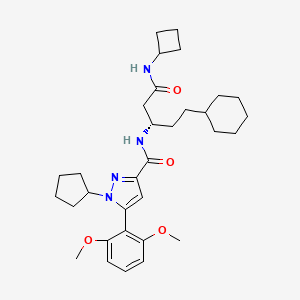
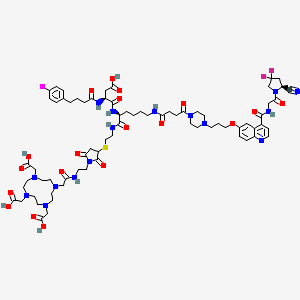

![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
